Ethanethiol, 2-(di(2-propynyl)amino)-
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Overview
Description
Ethanethiol, 2-(di(2-propynyl)amino)- is an organic compound with the molecular formula C8H11NS. It is a derivative of ethanethiol, where the hydrogen atom of the thiol group is replaced by a 2-(di(2-propynyl)amino) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(di(2-propynyl)amino)- typically involves the reaction of ethanethiol with di(2-propynyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of ethanethiol, 2-(di(2-propynyl)amino)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-(di(2-propynyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiol and amino groups in the molecule .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of ethanethiol, 2-(di(2-propynyl)amino)- can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield disulfides or sulfoxides, while reduction may produce thiol or amine derivatives .
Scientific Research Applications
Ethanethiol, 2-(di(2-propynyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(di(2-propynyl)amino)- involves its interaction with molecular targets through its thiol and amino groups. These functional groups enable the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol, 2-(diisopropylamino)-: This compound has a similar structure but with diisopropylamino groups instead of di(2-propynyl)amino groups.
Methanethiol: A simpler thiol compound with a single methyl group attached to the sulfur atom.
Cysteine: An amino acid containing a thiol group, which plays a crucial role in protein structure and function.
Uniqueness
Ethanethiol, 2-(di(2-propynyl)amino)- is unique due to the presence of the di(2-propynyl)amino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
75606-37-0 |
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Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-[bis(prop-2-ynyl)amino]ethanethiol |
InChI |
InChI=1S/C8H11NS/c1-3-5-9(6-4-2)7-8-10/h1-2,10H,5-8H2 |
InChI Key |
AIJJDLUUZFCWAI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CCS)CC#C |
Origin of Product |
United States |
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